molecular formula C19H25NO3 B14011380 9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one CAS No. 67455-70-3

9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

Cat. No.: B14011380
CAS No.: 67455-70-3
M. Wt: 315.4 g/mol
InChI Key: IWAYHUXQWULHQH-UHFFFAOYSA-N
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Description

2H-benzo[a]quinolizin-2-one,1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-2-propen-1-yl)- is a complex organic compound with a unique structure that includes a quinolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-benzo[a]quinolizin-2-one,1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-2-propen-1-yl)- typically involves multiple steps. The starting materials and specific reagents can vary, but a common approach includes the following steps:

    Formation of the Quinolizine Core: This step often involves the cyclization of a suitable precursor, such as a substituted aniline, under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 9 and 10 can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Addition of the Propenyl Group: The propenyl group at position 3 can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2H-benzo[a]quinolizin-2-one,1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-2-propen-1-yl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolizine derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced quinolizine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines can replace the methoxy groups to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Thiols, amines, nucleophilic conditions.

Major Products

Scientific Research Applications

2H-benzo[a]quinolizin-2-one,1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-2-propen-1-yl)- has several scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2H-benzo[a]quinolizin-2-one,1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that play a role in various biological processes.

    Pathways: Signal transduction pathways, metabolic pathways, and other cellular processes that are influenced by the compound’s presence.

Comparison with Similar Compounds

Similar Compounds

    2H-benzo[a]quinolizin-2-one,1,3,4,6,7,11b-hexahydro-3-isobutyl-9,10-dimethoxy-: This compound has a similar structure but with an isobutyl group instead of a propenyl group.

    2H-benzo[a]quinolizin-2-one,9,10-bis(benzoyloxy)-1,3,4,6,7,11b-hexahydro-3-(2-methylpropyl)-: This compound has benzoyloxy groups at positions 9 and 10 instead of methoxy groups.

Uniqueness

The uniqueness of 2H-benzo[a]quinolizin-2-one,1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-2-propen-1-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

67455-70-3

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

9,10-dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

InChI

InChI=1S/C19H25NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,14,16H,1,5-7,10-11H2,2-4H3

InChI Key

IWAYHUXQWULHQH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC

Origin of Product

United States

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